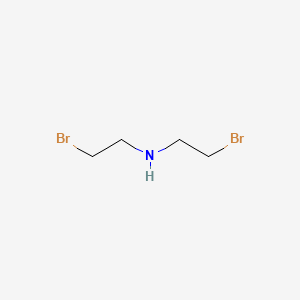

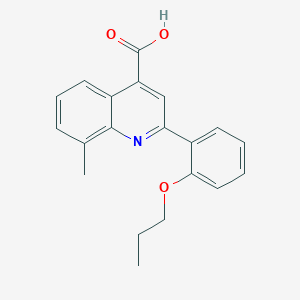

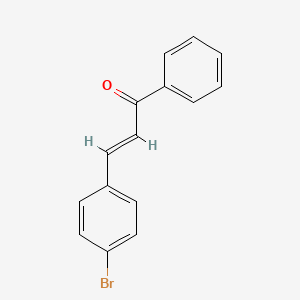

![molecular formula C12H15F3N2O2S B3022229 Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate CAS No. 505054-59-1](/img/structure/B3022229.png)

Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate

説明

“Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate” is a chemical compound with the molecular formula C12H15F3N2O2S and a molecular weight of 308.32 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate” is represented by the InChI code: 1S/C12H15F3N2O2S/c1-11(2,3)7-5-8(12(13,14)15)17-10(16-7)20-6-9(18)19-4/h5H,6H2,1-4H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate” has a molecular weight of 308.32 . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not found in the available sources.科学的研究の応用

-

Adsorption and Oxidation Combined Processes on Methyl Tert-Butyl Ether Removal

- Application Summary : The extensive use of MTBE as a gasoline additive has led to global environmental pollution due to its high solubility and recalcitrance . The development of technology for MTBE removal has become a priority .

- Methods of Application : The study provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove MTBE . The materials commonly used in the combined process, such as zeolite and activated carbon, are compared .

- Results or Outcomes : The study discusses various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions . The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .

-

Application of Polymer Membranes for a Purification of Fuel Oxygenated Additive

- Application Summary : MTBE remains the most popular fuel additive to improve fuel performance and reduce the emission of hazardous components . The most common method of MTBE production is a catalytic synthesis with a great excess of methanol to improve the reaction yield .

- Methods of Application : The study focuses on the application of polymer membranes for the purification of MTBE . Pervaporation is identified as an optimal membrane process for highly selective separation of organic mixtures .

- Results or Outcomes : The study analyzes various polymer membranes and their efficiency for the separation of the azeotropic methanol/MTBE mixture . Poly (vinyl alcohol), cellulose acetate, and polyheteroarylenes are identified as materials with optimal transport properties .

-

Synthesis and Application of Trifluoromethylpyridines

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : The study provides an overview of the synthesis and applications of TFMP and its derivatives . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Results or Outcomes : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Application Summary : This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .

- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results or Outcomes : These drugs have been used for various diseases and disorders .

-

Application of Boronic Esters in Carbohydrate Chemistry

- Application Summary : Boronic esters have been used as protective groups in carbohydrate chemistry . They have been employed in processes for acylation, silylation, and alkylation of glycoside-derived boronates .

- Methods of Application : The study provides an overview of the use of boronic esters as temporary blocking groups for 1,2- or 1,3-diol groups . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

- Results or Outcomes : The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

-

Use of Butyl Acetate in Industrial Solvents

- Application Summary : Butyl acetate, an ester derived from n-butanol and acetic acid, is used as an industrial solvent . It is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of banana or apple .

- Methods of Application : Butyl acetate is used as a solvent in the production of lacquers and other products. It is also used as a synthetic fruit flavoring in foods such as candy, ice cream, cheeses, and baked goods .

- Results or Outcomes : Butyl acetate is recognized for its role in providing a high-quality finish to surfaces, including glass, metal, and plastic .

特性

IUPAC Name |

methyl 2-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c1-11(2,3)7-5-8(12(13,14)15)17-10(16-7)20-6-9(18)19-4/h5H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTYAVSXZWTVEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)SCC(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135941 | |

| Record name | Methyl 2-[[4-(1,1-dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate | |

CAS RN |

505054-59-1 | |

| Record name | Methyl 2-[[4-(1,1-dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505054-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[[4-(1,1-dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

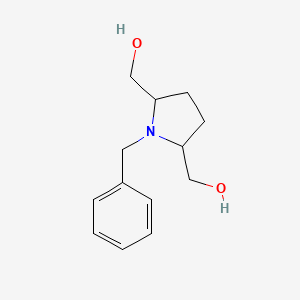

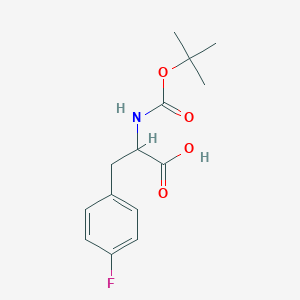

![(s,s)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B3022156.png)